molecular formula C10H19NO3Si B062949 (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid CAS No. 162856-35-1

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid

Cat. No.: B062949
CAS No.: 162856-35-1
M. Wt: 229.35 g/mol
InChI Key: LIEWITJXZYCDLE-SSDOTTSWSA-N
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Description

(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid is a useful research compound. Its molecular formula is C10H19NO3Si and its molecular weight is 229.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Biocatalyst Inhibition and Microbial Production

Carboxylic acids, including derivatives similar to "(R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid," can serve as precursors for industrially significant chemicals. Their production through microbial fermentation showcases their potential in biotechnology. However, these compounds can inhibit the microbes used for their production at concentrations below the desired yield. Understanding the mechanisms of this inhibition can aid in engineering more robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Antioxidant, Antimicrobial, and Cytotoxic Activities

Natural carboxylic acids and their derivatives exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship studies of these compounds can provide insights into designing derivatives with enhanced biological activities. This approach can be particularly relevant for developing new pharmaceuticals and agrochemicals (Godlewska-Żyłkiewicz et al., 2020).

Liquid-Liquid Extraction and Purification Technologies

In the context of separating carboxylic acids from aqueous solutions, techniques such as liquid-liquid extraction (LLX) are essential. Solvent developments for LLX of carboxylic acids have been extensively reviewed, highlighting the importance of selecting appropriate solvents for efficient recovery of these compounds. This area is particularly relevant for the purification of carboxylic acids from fermentation broths or chemical synthesis mixtures (Sprakel & Schuur, 2019).

Proteostasis and Chemical Chaperone Activities

Carboxylic acids and their derivatives may also play roles in maintaining cellular proteostasis. Certain carboxylic acids have been studied for their properties as chemical chaperones, preventing misfolded protein aggregation and alleviating stress in the endoplasmic reticulum. This function is crucial for ensuring proper protein folding and mitigating the effects of cellular stress, which is relevant for treating diseases associated with protein misfolding (Kolb et al., 2015).

Metabolic Activation and Drug Toxicity

Understanding the metabolic activation of carboxylic acids is vital for assessing the safety profiles of drugs containing carboxylic acid moieties. The formation of reactive metabolites, such as acyl-glucuronides, can be linked to adverse drug reactions. Insights into the mechanisms of metabolic activation can guide the design of safer drugs and the development of strategies to mitigate potential toxicities (Skonberg et al., 2008).

Future Directions

The future research directions would depend on the potential applications of this compound. Given the presence of the azetidine ring and the carboxylic acid group, this compound could be of interest in the development of new pharmaceuticals or in synthetic organic chemistry .

Properties

IUPAC Name

(2R)-1-[tert-butyl(dimethyl)silyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3Si/c1-10(2,3)15(4,5)11-7(9(13)14)6-8(11)12/h7H,6H2,1-5H3,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEWITJXZYCDLE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)N1C(CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)N1[C@H](CC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370010
Record name (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162856-35-1
Record name (R)-1-(tert-Butyldimethylsilyl)-4-oxoazetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20370010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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